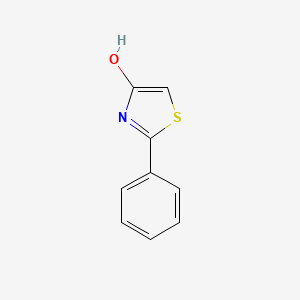

2-Phenyl-1,3-thiazol-4-ol

Beschreibung

BenchChem offers high-quality 2-Phenyl-1,3-thiazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1,3-thiazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-phenyl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMLIFHRMDXEBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340949 | |

| Record name | 2-Phenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-45-2 | |

| Record name | 2-Phenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hantzsch synthesis of 2-Phenyl-1,3-thiazol-4-ol mechanism

An In-Depth Technical Guide to the Hantzsch Synthesis of 2-Phenyl-1,3-thiazol-4-ol

Abstract

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a highly reliable and versatile method for constructing the thiazole ring.[1][2] This guide provides a detailed examination of the synthesis of 2-Phenyl-1,3-thiazol-4-ol, a scaffold of significant interest in medicinal chemistry due to the prevalence of thiazole moieties in numerous pharmacologically active compounds.[3][4] We will dissect the reaction mechanism, offer a validated experimental protocol, and explore the critical keto-enol tautomerism that defines the product's structure. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this fundamental transformation.

Introduction: The Significance of the Thiazole Scaffold

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of modern pharmacology.[5] Among them, the thiazole ring—a five-membered aromatic ring containing sulfur and nitrogen atoms—is a privileged scaffold.[1][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a key component in a wide array of therapeutic agents, including the antiretroviral drug Ritonavir and the anti-inflammatory Meloxicam.[1][3] The Hantzsch synthesis provides a direct and efficient route to this valuable core, typically by condensing an α-halocarbonyl compound with a thioamide.[4][6] This guide focuses specifically on the synthesis of a 4-hydroxy substituted thiazole, a variant that requires careful selection of starting materials and a nuanced understanding of the reaction pathway and product tautomerism.

The Core Reaction Mechanism

The synthesis of 2-Phenyl-1,3-thiazol-4-ol is a specific application of the general Hantzsch synthesis, utilizing thiobenzamide as the N-C-S building block and an α-halo ester , such as ethyl chloroacetate, as the C-C-O component. The choice of an ester over a ketone at the carbonyl position is the critical decision that directs the synthesis towards the 4-hydroxythiazole product.

The mechanism proceeds through three primary stages: S-alkylation, intramolecular cyclization, and dehydration.

-

Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiobenzamide acting as a potent nucleophile. It attacks the electrophilic α-carbon of ethyl chloroacetate, displacing the chloride leaving group in a classic SN2 reaction.[6][7] The sulfur atom's high polarizability and nucleophilicity, compared to the nitrogen atom in the thioamide, drive this initial step. This forms an S-alkylated thioimidate intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the thioimidate intermediate, now poised in proximity to the ester carbonyl group, performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forges the five-membered ring characteristic of the thiazole core, resulting in a cyclic hemiaminal-like intermediate, specifically a 4-hydroxy-4-ethoxy-4,5-dihydro-1,3-thiazole derivative.

-

Dehydration and Aromatization: The cyclic intermediate is unstable and readily undergoes elimination. The loss of ethanol (EtOH) and a proton results in the formation of a double bond within the ring, leading to the stable, aromatic 2-Phenyl-1,3-thiazol-4-ol product. The formation of the aromatic ring is a significant thermodynamic driving force for the reaction.[7]

Experimental Protocol: A Self-Validating System

This protocol provides a reliable method for the synthesis of 2-Phenyl-1,3-thiazol-4-ol. The inclusion of characterization steps ensures the validation of the final product's identity and purity.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |

| Thiobenzamide | C₇H₇NS | 137.21 | 1.37 g (10 mmol) | N-C-S building block |

| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 1.23 g (10 mmol) | C-C-O building block |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 1.68 g (20 mmol) | Base (acid scavenger) |

| Ethanol | C₂H₅OH | 46.07 | 50 mL | Solvent |

| Deionized Water | H₂O | 18.02 | As needed | Workup |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction/TLC |

| Hexane | C₆H₁₄ | 86.18 | As needed | Extraction/TLC |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying agent |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiobenzamide (1.37 g, 10 mmol) and 50 mL of ethanol. Stir until the solid dissolves.

-

Addition of Reagents: To the stirred solution, add ethyl chloroacetate (1.23 g, 10 mmol) followed by sodium bicarbonate (1.68 g, 20 mmol). The base is crucial to neutralize the HCl byproduct generated during the reaction, preventing potential side reactions and decomposition of the thioamide. [1]3. Reaction Execution: Heat the mixture to reflux (approximately 78°C) with continuous stirring. The reaction progress should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC). A suitable mobile phase is 1:1 ethyl acetate/hexane. The reaction is complete when the starting materials are consumed.

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove the inorganic salts (NaCl and excess NaHCO₃).

-

Transfer the filtrate to a separatory funnel and add 50 mL of deionized water and 50 mL of ethyl acetate.

-

Shake the funnel and allow the layers to separate. Collect the organic layer.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure 2-Phenyl-1,3-thiazol-4-ol.

-

Characterization (Self-Validation): The identity and purity of the final product must be confirmed through standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the phenyl protons and the thiazole ring proton. The hydroxyl proton may be broad or exchangeable with D₂O.

-

¹³C NMR: Expect distinct signals for the aromatic carbons, the thiazole ring carbons, and potentially the C=O carbon of the keto tautomer.

-

FT-IR: Look for characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C=N stretching (~1600 cm⁻¹), and potentially C=O stretching (~1680 cm⁻¹) if the keto form is present.

-

Mass Spectrometry: Confirm the molecular weight of the product (C₉H₇NOS, MW = 177.23 g/mol ).

-

Conclusion

The Hantzsch synthesis provides a powerful and direct pathway to 2-Phenyl-1,3-thiazol-4-ol from readily available starting materials. A thorough understanding of the step-wise mechanism—from the initial S-alkylation to the final dehydration—is key to optimizing reaction conditions and achieving high yields. Furthermore, a critical appreciation for the keto-enol tautomerism inherent to the 4-hydroxythiazole product is essential for accurate characterization and for predicting its behavior in subsequent applications. The robust protocol detailed herein offers a validated, reproducible method for the synthesis and analysis of this valuable heterocyclic compound, empowering further research and development in medicinal chemistry.

References

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- D'Souza, P., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal for Research in Applied Science & Engineering Technology.

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Zaware, B. H., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry.

- Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Bouhedjar, M., et al. (2018).

- Bouhedjar, M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.

-

ResearchGate. (n.d.). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

- Zaware, B. H., et al. (2023).

-

CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

- Zaware, B. H., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

- Kumar, V., et al. (2013). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Pharmaceutical Sciences and Research.

-

ResearchGate. (n.d.). Synthesis and antioxidant activity of 2-amino-4-phenyl-1,3-thiazole derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Datei:Keto-Enol-Tautomerie der 4-Hydroxythiazole.svg. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Ethyl N-Benzoylchloroglycinate with Thiobenzamide. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2013). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate.

- Pearson, R. G., et al. (1953). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society.

- Gzella, A., et al. (2008). Keto-enol tautomerism in crystals of.... PubMed.

-

ResearchGate. (n.d.). Synthesis of 3-[phenyl(4-phenyl-1,3-thiazol-2-yl)amino]propanoic acid derivatives 12–14. Retrieved from [Link]

- El-Gazzar, A. B. A., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules.

- Al-Shboul, T. M. A., et al. (2020).

- Vaickelioniene, R., et al. (2015). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.

- Nguyen, T. H. T., et al. (2022). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Can Tho University Journal of Science.

-

ResearchGate. (n.d.). Amidation of ethyl chloroacetate using La(OTf)3. Retrieved from [Link]

- Sławiński, J., et al. (2020). Proton tautomerism and stereoisomerism of 4-amino-1,3-thiazol-2(5 H )

- Paolini, I. D., et al. (1992). AN EXPERIMENTAL AND THEORETICAL STUDY ON 4-~0-1.2.3-TRIAZOU)-l.2,6-THIADUIZLNE 2.2-DIOXIDE TAUTOMERS AND THEIR N-AMINO. Heterocycles.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Phenyl-1,3-thiazol-4-ol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Phenyl-1,3-thiazol-4-ol. A critical aspect of this compound's characterization is its existence in a state of keto-enol tautomerism. This guide elucidates the distinct spectral signatures of both the enol (2-Phenyl-1,3-thiazol-4-ol) and keto (2-Phenyl-1,3-thiazolidin-4-one) forms. We will delve into the structural features that give rise to the observed chemical shifts and coupling constants, the profound influence of solvent polarity on the tautomeric equilibrium, and provide detailed experimental protocols for acquiring and interpreting the NMR data. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals working with this and related heterocyclic scaffolds.

The Crucial Role of Tautomerism in the NMR Analysis of 2-Phenyl-1,3-thiazol-4-ol

A foundational concept in understanding the NMR spectroscopy of 2-Phenyl-1,3-thiazol-4-ol is its existence as a dynamic equilibrium of two tautomeric forms: the enol form (2-Phenyl-1,3-thiazol-4-ol) and the keto form (2-Phenyl-1,3-thiazolidin-4-one). This equilibrium is not static and is highly sensitive to the surrounding chemical environment, particularly the solvent used for NMR analysis.[1][2] The interconversion between these two forms is often slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for each tautomer in solution.

The position of this equilibrium is dictated by several factors, including intramolecular hydrogen bonding and the polarity of the solvent. Generally, nonpolar, aprotic solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding. Conversely, polar solvents, especially those capable of hydrogen bonding, can stabilize the more polar keto tautomer, shifting the equilibrium in its favor.[3] This phenomenon is critical, as the ¹H and ¹³C NMR spectra will be a composite representation of both tautomers, with the relative intensities of the signals reflecting their equilibrium concentrations.

Figure 1: Keto-enol tautomerism of 2-Phenyl-1,3-thiazol-4-ol.

Predicted NMR Spectral Data of the Tautomers

Due to the lack of a single, comprehensive experimental dataset for 2-Phenyl-1,3-thiazol-4-ol in the literature, the following sections provide predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. These predictions serve as a robust guide for the interpretation of experimentally acquired spectra.

The Keto Tautomer: 2-Phenyl-1,3-thiazolidin-4-one

The keto form, a 4-thiazolidinone derivative, is expected to exhibit characteristic signals for a saturated heterocyclic ring system.

¹H NMR Predictions:

The proton spectrum of the keto tautomer is anticipated to show a singlet for the methine proton at the C2 position, which is adjacent to both a sulfur and a nitrogen atom. The methylene protons at the C5 position are diastereotopic and will likely appear as a pair of doublets. The phenyl group protons will present as multiplets in the aromatic region.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H2 (thiazolidinone) | 5.8 - 6.1 | Singlet | Deshielded by adjacent S, N, and the phenyl group. |

| H5 (thiazolidinone) | 3.7 - 4.1 | Two Doublets | Diastereotopic protons of the CH₂ group, showing geminal coupling. |

| Phenyl Protons | 7.2 - 7.6 | Multiplet | Typical aromatic region for a monosubstituted benzene ring. |

| NH | Broad | Singlet | Chemical shift is concentration and solvent dependent. |

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Phenyl-1,3-thiazolidin-4-one.

¹³C NMR Predictions:

The carbon spectrum will be characterized by a signal for the carbonyl carbon (C4) at the downfield end of the spectrum. The C2 carbon, bonded to both sulfur and nitrogen, will also be significantly deshielded.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C4 (C=O) | 170 - 175 | Carbonyl carbon of the lactam.[4] |

| C2 | 59 - 65 | Methine carbon deshielded by heteroatoms and the phenyl group.[4] |

| C5 | 32 - 34 | Methylene carbon of the thiazolidinone ring.[4] |

| Phenyl C (ipso) | 137 - 140 | Quaternary carbon attached to the thiazolidinone ring. |

| Phenyl C (o, m, p) | 125 - 130 | Aromatic carbons. |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Phenyl-1,3-thiazolidin-4-one.

The Enol Tautomer: 2-Phenyl-1,3-thiazol-4-ol

The enol form possesses an aromatic thiazole ring, which will significantly influence its NMR spectrum.

¹H NMR Predictions:

The enol tautomer will display a characteristic signal for the vinyl proton on the thiazole ring. The hydroxyl proton signal is expected to be broad and its chemical shift will be highly dependent on the solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H5 (thiazole) | 6.5 - 7.0 | Singlet | Vinylic proton on the aromatic thiazole ring. |

| Phenyl Protons | 7.3 - 8.0 | Multiplet | Aromatic protons, potentially more deshielded than in the keto form. |

| OH | Broad | Singlet | Chemical shift is variable and may exchange with D₂O. |

Table 3: Predicted ¹H NMR Chemical Shifts for 2-Phenyl-1,3-thiazol-4-ol.

¹³C NMR Predictions:

The carbon spectrum of the enol form will reflect the aromaticity of the thiazole ring. The C4 carbon, bearing the hydroxyl group, will be significantly downfield.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | 160 - 165 | Carbon adjacent to N and S in the aromatic thiazole ring. |

| C4 | 145 - 150 | Carbon bearing the hydroxyl group. |

| C5 | 105 - 110 | Vinylic carbon of the thiazole ring. |

| Phenyl C (ipso) | 130 - 135 | Quaternary carbon attached to the thiazole ring. |

| Phenyl C (o, m, p) | 126 - 131 | Aromatic carbons. |

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-Phenyl-1,3-thiazol-4-ol.

Solvent-Induced Shifts in the Tautomeric Equilibrium

The choice of solvent for NMR analysis is paramount as it directly influences the keto-enol equilibrium.[5]

-

In a nonpolar solvent like Chloroform-d (CDCl₃): The enol form is expected to be the major species. The NMR spectrum would be dominated by signals corresponding to 2-Phenyl-1,3-thiazol-4-ol.

-

In a polar, aprotic solvent like Dimethyl sulfoxide-d₆ (DMSO-d₆): The keto form is likely to be favored. The spectrum would show prominent signals for 2-Phenyl-1,3-thiazolidin-4-one.[5]

-

In polar, protic solvents like Methanol-d₄ (CD₃OD): The equilibrium can be complex due to hydrogen bonding with the solvent. The keto form is generally favored.

It is highly probable that in most solvents, a mixture of both tautomers will be present, and their respective signals will be observed in the NMR spectrum. The ratio of the tautomers can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 2-Phenyl-1,3-thiazol-4-ol, the following experimental procedure is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized and purified 2-Phenyl-1,3-thiazol-4-ol.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

-

-

Instrumentation and Parameters:

-

A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

A relaxation delay (d1) of 1-2 seconds is generally sufficient.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is advisable for quantitative accuracy, especially for quaternary carbons.

-

-

2D NMR (for complete structural assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative populations of the tautomers.

-

A Systematic Approach to Data Interpretation and Structural Elucidation

The interpretation of the NMR spectra should be a systematic process to unambiguously confirm the structure and determine the tautomeric ratio.

Figure 2: Workflow for NMR-based structural elucidation.

-

Initial Assessment (¹H NMR): Examine the ¹H NMR spectrum for the presence of two distinct sets of signals, one for the keto and one for the enol form. Key diagnostic signals are the methine proton (H2) and diastereotopic methylene protons (H5) for the keto form, and the vinyl proton (H5) for the enol form.

-

Quantification: Integrate the well-resolved, non-overlapping signals of both tautomers to calculate their relative concentrations in the given solvent.

-

Carbon Skeleton Confirmation (¹³C NMR): Identify the carbonyl carbon signal for the keto tautomer and the characteristic aromatic signals for the thiazole ring of the enol tautomer.

-

Unambiguous Assignment (2D NMR): Use HSQC to link protons to their directly attached carbons. Employ HMBC to confirm the connectivity of the molecular framework, for instance, by observing correlations from the phenyl protons to the C2 carbon of the thiazole/thiazolidinone ring.

By following this comprehensive approach, researchers can confidently characterize 2-Phenyl-1,3-thiazol-4-ol and gain valuable insights into its tautomeric behavior, which is essential for its application in drug discovery and development.

References

- Cook, G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.

- Guzel, O., & Salman, A. (2008). Synthesis and biological evaluation of new 4-thiazolidinone derivatives. Turkish Journal of Chemistry, 32(5), 569-578.

- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones.

-

ResearchGate. (n.d.). 1 H -NMR data for the prepared thiazolidinones (4a-e). Retrieved from [Link]

-

ResearchGate. (n.d.). Representative 13 C NMR data of 4-thiazolidinone. Retrieved from [Link]

- Cook, G. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

- Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149.

-

SpectraBase. (n.d.). 2-PHENYL-3-(3-FLUOROPHENYL)-THIAZOLIDIN-4-ONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Ponzinibbio, A., et al. (2007). Solvent effects on tautomeric equilibria in β-ketonitriles: NMR and theoretical studies. Journal of Molecular Structure, 827(1-3), 191-197.

-

Royal Society of Chemistry. (2014). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking. Retrieved from [Link]

- Sbardelotto, A., et al. (2021). Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterase inhibitors. Biointerface Research in Applied Chemistry, 12(3), 2800-2812.

- Papakyriakou, A., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(19), 6527.

- Al-Ostath, A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17742.

- Nguyen, T. L. H., et al. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE IN DEUTERATED DIMETHYL SULFOXIDE. Vietnam Journal of Science and Technology, 58(5), 543.

- Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant activity of 2-amino-4-phenyl-1,3-thiazole derivatives.

- Fadda, A. A., et al. (2015). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of the Serbian Chemical Society, 80(8), 985-998.

- Mohammed, M. J., et al. (2017). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2439.

- Al-Juboori, A. A. H., & Al-Masoudi, W. A. M. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 10(1), 1-11.

- Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy.

- Abd El-All, A. S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441.

- Al-Obaidi, A. M. J., et al. (2013). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 45-51.

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Retrieved from [Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. cores.research.asu.edu [cores.research.asu.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Screening of Novel Thiazole Compounds for Biological Activity: A Technical Guide

For Immediate Release

[City, State] – Thiazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their versatile scaffold allows for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth framework for researchers and drug development professionals on the systematic screening of novel thiazole compounds to identify and characterize their therapeutic potential.

Introduction: The Enduring Promise of the Thiazole Nucleus

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding contribute to its potent interactions with various biological targets.[5] Clinically approved drugs such as the anticancer agent Dasatinib and the antiretroviral Ritonavir feature the thiazole moiety, highlighting its significance in modern medicine.[3] The ongoing challenge of drug resistance and the need for more effective and less toxic therapies necessitate the continued exploration of novel thiazole derivatives.[6][7]

This guide will delineate a strategic, multi-tiered approach to screening, beginning with broad-spectrum primary assays and progressing to more specific, mechanism-of-action-focused secondary and tertiary evaluations.

Foundational Screening: A Triad of Therapeutic Potential

A logical starting point for screening novel thiazole compounds is to assess their activity in three key areas with significant unmet medical needs: cancer, infectious diseases, and inflammation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, driving the urgent need for new therapeutic agents.[5][6] Thiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and the disruption of tubulin assembly.[6]

The initial assessment of anticancer potential involves evaluating the cytotoxicity of the thiazole compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[8][9]

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening [8][10]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the novel thiazole compounds for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |

| Thiazole-A | 15.2 | 22.5 | 18.9 |

| Thiazole-B | 2.8 | 5.1 | 4.3 |

| Thiazole-C | > 100 | > 100 | > 100 |

| Doxorubicin | 0.5 | 0.8 | 0.6 |

Table 1: Representative IC50 values of novel thiazole compounds against various cancer cell lines.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antimicrobial agents.[7] Thiazole derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.[2][11]

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[12]

Principle: The assay involves exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after a defined incubation period.

Experimental Protocol: Broth Microdilution for MIC Determination [12]

-

Compound Preparation: Prepare serial twofold dilutions of the thiazole compounds in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |

| Thiazole-X | 8 | 16 | 32 |

| Thiazole-Y | 64 | >128 | 128 |

| Thiazole-Z | 2 | 4 | 8 |

| Ciprofloxacin | 0.5 | 0.015 | N/A |

| Fluconazole | N/A | N/A | 2 |

Table 2: Representative MIC values of novel thiazole compounds against bacterial and fungal strains.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Thiazole-containing compounds, such as Meloxicam, are established anti-inflammatory agents.[4]

A common in vitro assay to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of NO, a key inflammatory mediator. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant can be quantified using the Griess reagent.

Experimental Protocol: Nitric Oxide Inhibition Assay

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the thiazole compounds for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and mix it with the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Delving Deeper: Elucidating Mechanisms of Action

Compounds that demonstrate promising activity in the primary screens should be advanced to secondary and tertiary assays to elucidate their mechanism of action.

Anticancer Mechanism of Action

For promising anticancer thiazoles, further investigation into their mode of action is crucial. Thiazoles are known to target various cellular pathways and proteins involved in cancer progression.[5][6]

Given that some thiazole derivatives are known to interfere with microtubule dynamics[6], a tubulin polymerization assay is a logical next step.

Principle: This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization can be monitored by an increase in fluorescence of a reporter dye that binds to microtubules.[13][14]

Experimental Protocol: Tubulin Polymerization Assay [13][15]

-

Reaction Setup: In a 96-well plate, combine purified tubulin, a fluorescent reporter, and GTP-containing buffer.

-

Compound Addition: Add the test thiazole compound at various concentrations. Include a polymerization promoter (e.g., paclitaxel) and an inhibitor (e.g., nocodazole) as controls.

-

Fluorescence Monitoring: Measure the fluorescence intensity over time at 37°C using a plate reader.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

Thiazole derivatives have been shown to modulate key signaling pathways implicated in cancer, such as the NF-κB and MAPK pathways.[6]

Caption: The canonical NF-κB signaling pathway, a potential target for thiazole compounds. [16]

Caption: The MAPK/ERK signaling pathway, another key target in cancer therapy. [17][18]

Conclusion: A Roadmap for Thiazole Drug Discovery

The systematic screening of novel thiazole compounds is a critical endeavor in the quest for new and improved therapeutics. The multi-tiered approach outlined in this guide, from broad primary screening to focused mechanistic studies, provides a robust framework for identifying and characterizing promising lead candidates. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can efficiently navigate the complex landscape of drug discovery and unlock the full therapeutic potential of the versatile thiazole nucleus.

References

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). MDPI.

- MTT assay protocol. (n.d.). Abcam.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.

- MTT Assay Protocol for Cell Viability and Prolifer

- Thiazole Ring—A Biologically Active Scaffold. (2022). PubMed Central.

- MAPK signalling pathways. Schematic diagram of the major putative... (n.d.).

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). PubMed Central.

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research.

- Thiazole in the targeted anticancer drug discovery. (2019). PubMed.

- Schematic diagram illustrating the nuclear factor kappa B (NF-κB)... (2022).

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- Tubulin Polymeriz

- Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. (2025). Benchchem.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Cyclooxygenase 1 (COX1) Inhibitor Screening Assay Kit (Fluorometric). (2021). Abcam.

- High-throughput assessment of bacterial growth inhibition by optical density measurements. (n.d.). PubMed Central.

- An ELISA method to measure inhibition of the COX enzymes. (2007). PubMed.

- G0507 Bacterial Growth Inhibition Assay: Application Notes and Protocols. (n.d.). Benchchem.

- The Nuclear Factor NF-κB Pathway in Inflamm

- Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Deriv

- Cell Viability Assays. (2013). NCBI Bookshelf.

- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central.

- NF-κB Signaling P

- MAPK/ERK p

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2018). PubMed Central.

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2011). PubMed Central.

- Protocol for Bacterial Cell Inhibition Assay. (n.d.). eCampusOntario Pressbooks.

- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

- Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). (n.d.). Cytoskeleton, Inc..

- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton, Inc..

- Diverse biological activities of Thiazoles: A Retrospect. (2015). Semantic Scholar.

- 3.6. Escherichia coli Growth Inhibition Assay. (2020). Bio-protocol.

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.

- Synthesis and Antimicrobial Activities of Some Novel Thiazole Compounds. (2020). MDPI.

- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.

- Schematic diagram of the MAPK signaling pathways. (n.d.).

- NF-κB Signaling. (n.d.). Cell Signaling Technology.

- NF-κB. (n.d.). Wikipedia.

- A Review on Thiazole Scaffolds and its Biological Activity. (2023). ijrpr.

- Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. (2016).

- MAPK signaling p

- MAPK Signaling Resources. (n.d.). Cell Signaling Technology.

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021).

- Synthesis and antimicrobial activities of some novel thiazole compounds. (2018). OUCI.

Sources

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. universalbiologicals.com [universalbiologicals.com]

- 14. maxanim.com [maxanim.com]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 18. MAPK signaling pathway | Abcam [abcam.com]

The Structure-Activity Relationship of 2-Phenylthiazole Derivatives: A Guide to Optimizing Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenylthiazole scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant and diverse biological activities. Its structural rigidity, electron-rich nature, and capacity for hydrogen bonding make it an ideal pharmacophore for interacting with a wide range of biological targets.[1] This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR) of 2-phenylthiazole derivatives across key therapeutic areas, including oncology, infectious diseases, and inflammation. We will explore the causal relationships behind synthetic choices and the impact of specific structural modifications on biological outcomes, offering a framework for the rational design of next-generation therapeutics.

Core Synthetic Strategies: Building the 2-Phenylthiazole Scaffold

The versatility of the 2-phenylthiazole core is matched by the robustness of its synthetic routes. The Hantzsch thiazole synthesis remains a cornerstone method, valued for its reliability and broad substrate scope. Understanding this and other synthetic pathways is crucial as the choice of starting materials directly dictates the potential for diversification and analogue generation.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general and widely adopted method for synthesizing the 2-phenylthiazole core, which serves as the foundational step for further derivatization.

Objective: To synthesize a 2-amino-4-phenylthiazole derivative, a common precursor for many biologically active molecules.

Materials:

-

Substituted Acetophenone (e.g., Acetophenone) (1.0 eq)

-

Thiourea (2.0 eq)

-

Iodine (1.0 eq)

-

Methanol or Ethanol

-

Diethyl ether

-

Ammonium hydroxide solution

-

Round bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Procedure:

-

Reaction Setup: In a round bottom flask, combine the substituted acetophenone (1.0 eq), thiourea (2.0 eq), and iodine (1.0 eq).[2]

-

Reflux: Add a suitable solvent like ethanol and reflux the mixture for 10-12 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[2]

-

Work-up: After cooling the reaction mixture to room temperature, wash it with diethyl ether to remove unreacted iodine and acetophenone.[2]

-

Precipitation: Pour the reaction mixture into a solution of ammonium hydroxide to precipitate the crude product.[2]

-

Purification: Collect the solid product by filtration and recrystallize it from a suitable solvent, such as methanol, to obtain the purified 2-amino-4-phenylthiazole derivative.[2]

Causality and Self-Validation: The Hantzsch synthesis is a condensation reaction between an α-haloketone (formed in situ from the acetophenone and iodine) and a thioamide (thiourea). The use of excess thiourea drives the reaction to completion. The final precipitation with a base neutralizes any hydroiodic acid formed, ensuring the stability of the amine product. The purity of the final compound is validated through characterization techniques like NMR, Mass Spectrometry, and melting point determination, which should match literature values for known compounds.[3]

SAR in Anticancer Drug Discovery

The 2-phenylthiazole moiety is a prominent feature in compounds designed to target various mechanisms in cancer progression, including kinase inhibition and cytotoxicity.[1] The SAR studies in this area are focused on optimizing potency against cancer cell lines and identifying substituents that confer selectivity.

Key SAR Insights for Anticancer Activity

The anticancer activity of 2-phenylthiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl ring and the thiazole core.

-

Substituents on the 2-Phenyl Ring: Modifications here are critical for tuning the electronic and steric properties of the molecule, influencing its binding to target proteins.

-

Para-position: Substitution at the 4-position of the phenyl ring with groups like methoxy (-OCH₃) has been shown to improve activity against colorectal cancer cells (Caco-2).[4]

-

Ortho-position: A 2-methoxy substituent can maintain high activity against colon (HT-29) and breast cancer (T47D) cell lines.[4]

-

Meta-position: A 3-fluoro substituent confers a broad cytotoxic profile against multiple cell lines, with IC₅₀ values often below 10 µg/mL.[4]

-

-

Substituents on the Thiazole Ring: The thiazole ring itself can be functionalized, most commonly at the 4 and 5-positions.

-

Position 4: Attaching a carboxamide group at the 4-position of the thiazole ring is a common strategy. The nature of the amide substituent further modulates activity. For instance, arylacetamido groups have been extensively explored.[4]

-

Ureido-substituted 4-phenylthiazole derivatives have been developed as potent inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), a key target in hepatocellular carcinoma (HCC).[5] One such compound, with a morpholine moiety, exhibited an IC₅₀ of 0.62 µM against HepG2 cells, significantly more potent than Sorafenib.[5]

-

Data Presentation: Cytotoxicity of 2-Phenylthiazole Derivatives

| Compound ID | Phenyl Ring Substituent (R) | Thiazole Ring Modification | Target Cell Line | IC₅₀ (µM) | Reference |

| 5b | 3-nitrophenyl | 2-amino, 4-phenyl | HT29 | 2.01 | [6] |

| 27 | 4-ureido-morpholine | 4-phenyl | HepG2 | 0.62 | [5] |

| 3-fluoro analog | 3-fluorophenyl | 4-carboxamide | Various | <10 µg/mL | [4] |

| 4-methoxy analog | 4-methoxyphenyl | 4-carboxamide | Caco-2 | - | [4] |

Visualization: General SAR for Anticancer Activity

Caption: Key SAR points for 2-phenylthiazole anticancer activity.

SAR in Antifungal Drug Discovery

Invasive fungal infections pose a significant threat, and the development of new antifungal agents is a critical area of research. Azole antifungals, which inhibit lanosterol 14α-demethylase (CYP51), are a major class of drugs.[7] 2-Phenylthiazole derivatives have emerged as potent CYP51 inhibitors, with some compounds showing efficacy against drug-resistant fungal strains.[7][8]

Key SAR Insights for Antifungal Activity

The design of 2-phenylthiazole-based antifungals often starts from a lead compound, which is then structurally optimized to enhance its activity and drug-like properties.

-

Lead Optimization: A lead compound, SZ-C14, with moderate antifungal activity (MIC: 1–16 µg/mL), was identified as a starting point for optimization.[7]

-

Thiazole Ring Substituents:

-

Initial studies showed that leaving the 4-position of the thiazole ring unsubstituted (R₁ = H) resulted in better activity compared to introducing larger substituents.[7]

-

-

Phenyl Ring Substituents:

-

The primary focus of optimization was on the phenyl ring, specifically introducing hydrophobic substituents to occupy a cavity in the CYP51 binding site.[7]

-

A clear trend was observed where antifungal activity increased with the elongation of an alkyl chain at the 4-position of the phenyl ring.

-

The derivative with an n-pentyl group at this position (Compound B9) exhibited the strongest antifungal activity.[7] This compound showed potent inhibition against seven clinically common fungal strains and moderate activity against six fluconazole-resistant strains.[7]

-

Data Presentation: Antifungal Activity of Optimized Derivatives

| Compound ID | Thiazole R₁ Substituent | Phenyl R₂ Substituent | Antifungal Activity (vs. C. albicans) | Reference |

| SZ-C14 (Lead) | - | - | Moderate (MIC: 1–16 µg/mL) | [7] |

| A1 | H | H | Improved vs. Lead | [7] |

| A2-A4 | Larger groups | H | Significantly Decreased | [7] |

| B9 | H | 4-n-pentyl | Strongest Activity; Active vs. Resistant Strains | [7] |

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for assessing antifungal activity.

Objective: To determine the MIC of synthesized 2-phenylthiazole derivatives against pathogenic fungal strains (e.g., Candida albicans).

Materials:

-

Synthesized compounds dissolved in DMSO.

-

Fungal strains (e.g., C. albicans ATCC 90028).

-

RPMI-1640 medium.

-

96-well microtiter plates.

-

Spectrophotometer or plate reader.

-

Standard antifungal drug (e.g., Fluconazole).

Step-by-Step Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations.

-

Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength.[7]

Causality and Self-Validation: This method provides a quantitative measure of antifungal potency. The inclusion of a standard drug like fluconazole allows for the validation of the assay's sensitivity and provides a benchmark for the activity of the new compounds. The CLSI protocol is a globally recognized standard, ensuring the reproducibility and reliability of the results.

SAR in Antibacterial and Anti-inflammatory Applications

The 2-phenylthiazole scaffold's versatility extends to antibacterial and anti-inflammatory activities, often through different structural modifications and mechanisms of action.

Key SAR Insights for Antibacterial Activity

-

Gram-Positive vs. Gram-Negative: The antibacterial activity of these derivatives is often more pronounced against Gram-positive bacteria, such as Staphylococcus aureus.[3][9]

-

Key Substituents:

-

A 2-phenylamino-thiazole core is a common feature in antibacterial derivatives.[3]

-

Compound 3e from one study, which contains a complex substituted phenyl group, showed the highest growth inhibitory effect against all tested pathogens, with MICs as low as 7.81 µg/mL against Candida strains.[3]

-

Second-generation analogues designed to improve pharmacokinetic properties replaced a hydrolyzable Schiff-base with a stable pyrimidine ring, identifying a hydrazide-containing analogue (17 ) as highly potent against MRSA.[10]

-

Replacing a linear n-butyl group on the phenyl ring with a cyclohexenyl group also significantly improved anti-MRSA potency.[10]

-

Key SAR Insights for Anti-inflammatory Activity

-

Benzothiazole Derivatives: Many anti-inflammatory studies focus on the 2-aminobenzothiazole scaffold, a fused ring analogue of the core topic.[11][12]

-

Substituent Effects:

-

Electron-withdrawing groups like chloro (-Cl) at the 5-position of the benzothiazole ring enhance anti-inflammatory activity.[12]

-

Electron-donating groups like methoxy (-OCH₃) at the 4 or 6-positions also lead to better activity.[11][12] This suggests a complex interplay of electronic and steric factors in binding to inflammatory targets like COX enzymes.[12]

-

Visualization: Synthetic Workflow for Derivative Synthesis

Caption: A common workflow for synthesizing 2-phenylthiazole amides.[7]

Conclusion and Future Perspectives

The 2-phenylthiazole scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The structure-activity relationships discussed herein underscore several key principles for medicinal chemists. For anticancer agents, strategic placement of fluoro and methoxy groups on the phenyl ring, often combined with a C4-carboxamide, is a promising approach. For antifungal development, targeting the CYP51 enzyme with derivatives bearing hydrophobic alkyl chains at the 4-position of the phenyl ring has proven highly effective, even against resistant strains. In the antibacterial realm, enhancing metabolic stability by replacing labile linkers and optimizing lipophilicity are key to improving potency, particularly against challenging pathogens like MRSA.

Future research should focus on multi-target drug design, where single molecules are engineered to interact with multiple disease-related pathways. Given the diverse activities of this scaffold, creating hybrid molecules—for instance, combining kinase inhibitory features with anti-inflammatory properties—could lead to novel treatments for complex diseases like cancer. Furthermore, the application of computational modeling and machine learning to predict the activity and ADME properties of virtual libraries of 2-phenylthiazole derivatives will undoubtedly accelerate the discovery of new and more effective drug candidates.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]

- 10. Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to In Silico Docking Studies of 2-Phenyl-1,3-thiazol-4-ol Analogs

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on 2-Phenyl-1,3-thiazol-4-ol analogs, a class of heterocyclic compounds with significant therapeutic potential.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. It outlines the entire workflow, from target identification and preparation to ligand setup, molecular docking, and rigorous result validation. By integrating established protocols with expert insights, this guide aims to equip researchers with the knowledge to execute reliable and insightful docking studies, ultimately accelerating the discovery of novel therapeutic agents.

Introduction: The Rationale for In Silico Analysis of Thiazole Analogs

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, 2-Phenyl-1,3-thiazol-4-ol and its derivatives have garnered attention as promising candidates for enzyme inhibition.[3] Computational methods, particularly molecular docking, offer a powerful and cost-effective strategy to explore the vast chemical space of these analogs and predict their binding affinities and modes to specific biological targets.[4][] This in silico approach allows for the rapid screening of large compound libraries, prioritization of candidates for synthesis and experimental testing, and elucidation of structure-activity relationships (SAR).[4][6]

The core principle of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[][7] A lower, more negative binding energy generally indicates a more stable and stronger interaction between the ligand and the receptor.[8][9][10] This guide will walk through the critical steps of a robust docking workflow, emphasizing the causality behind each procedural choice to ensure scientific rigor and reproducibility.

The In Silico Docking Workflow: A Symbiotic Relationship Between Computation and Experiment

A successful in silico docking study is not merely a computational exercise but a predictive tool that should ideally correlate with experimental findings.[11] The workflow can be conceptualized as a funnel, progressively refining a large set of virtual compounds to a manageable number of high-probability candidates for further investigation.[12]

Caption: A generalized workflow for in silico molecular docking studies.

Part I: Target Identification and Preparation

The foundation of any meaningful docking study is the selection and meticulous preparation of the biological target, typically a protein.

Identifying a Relevant Biological Target

The choice of a protein target should be driven by a clear biological hypothesis. For 2-Phenyl-1,3-thiazol-4-ol analogs, literature suggests a range of potential targets. For instance, these compounds have been investigated as inhibitors of enzymes like lanosterol 14α-demethylase (CYP51) in fungi and various kinases in cancer cell lines.[3] A thorough literature review is paramount to identify a target that is both relevant to the disease of interest and has a known or predicted binding pocket. For this guide, we will consider a hypothetical enzyme target with a well-defined active site.

Sourcing and Preparing the Protein Structure

High-quality, three-dimensional protein structures are essential for accurate docking.

Experimental Protocol: Protein Preparation

-

Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[6] For example, a hypothetical target could be PDB ID: 3L9).

-

Initial Cleaning: Utilize molecular visualization software such as UCSF Chimera or ChimeraX to prepare the protein.[13][14][15][16] This involves:

-

Protonation and Charge Assignment:

-

Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process.

-

File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[17]

Part II: Ligand Preparation and Docking Simulation

With a prepared receptor, the next phase involves preparing the 2-Phenyl-1,3-thiazol-4-ol analogs and performing the docking calculations.

Ligand Library Preparation

The 2-Phenyl-1,3-thiazol-4-ol analogs to be docked need to be in a 3D format with correct stereochemistry and protonation states.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: If starting from 2D structures (e.g., from a chemical drawing software or a database), convert them to 3D structures using a program like Open Babel.

-

Energy Minimization: Perform energy minimization on each ligand to obtain a low-energy conformation.

-

Charge and Torsion Angle Assignment: Assign Gasteiger charges and define rotatable bonds. This is a critical step as it determines the conformational flexibility of the ligand during docking.

-

File Format Conversion: Save the prepared ligands in the PDBQT file format.[17]

Defining the Binding Site (Grid Box Generation)

The docking search space needs to be defined around the predicted or known binding site of the protein.

Experimental Protocol: Grid Box Generation

-

Identify the Binding Pocket: If a co-crystallized ligand was present in the original PDB structure, the grid box can be centered on its location. Alternatively, binding pocket prediction tools can be used.[18]

-

Set Grid Box Dimensions: Using software like AutoDockTools, define the center and dimensions (in x, y, and z) of the grid box.[7][17] The box should be large enough to accommodate the ligands and allow for conformational sampling but not so large as to introduce unnecessary computational expense and potential for non-specific binding.[7]

Performing the Molecular Docking

This is the core computational step where the docking algorithm explores possible binding poses of the ligand within the defined grid box.

Experimental Protocol: Running AutoDock Vina

-

Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.[17]

-

Command-Line Execution: Run AutoDock Vina from the command line, providing the configuration file as input.[17][19] Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[19]

Caption: A simplified representation of the AutoDock Vina workflow.

Part III: Results Analysis and Validation

Interpreting Docking Results

The output from a docking simulation provides a wealth of information that requires careful interpretation.

-

Binding Affinity: This is a numerical score that estimates the binding free energy. A more negative value suggests a stronger binding affinity.[10][20]

-

Binding Pose: This describes the spatial orientation and conformation of the ligand within the binding pocket.[8]

-

Intermolecular Interactions: Visualize the docked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.[20]

Table 1: Hypothetical Docking Results for 2-Phenyl-1,3-thiazol-4-ol Analogs

| Analog ID | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |

| PTP-001 | -8.5 | 3 | TYR123, SER245, ASN246 |

| PTP-002 | -9.2 | 4 | TYR123, SER245, GLU289, LYS301 |

| PTP-003 | -7.8 | 2 | SER245, ASN246 |

| PTP-004 | -9.5 | 4 | TYR123, GLU289, LYS301, ARG310 |

| Control | -7.2 | 1 | SER245 |

Self-Validating Systems: Ensuring Trustworthiness

To build confidence in the docking protocol, it is essential to perform validation steps.

-

Redocking: A common validation technique is to extract the native ligand from a crystal structure, dock it back into the same protein, and compare the predicted pose with the crystallographic pose.[11] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystal poses is generally considered a successful redocking.[20][21][22]

-

Use of Decoy Ligands: Docking a set of known inactive or decoy molecules alongside the active compounds can help assess the ability of the docking protocol to distinguish between binders and non-binders.[11]

Correlation with Experimental Data

The ultimate validation of an in silico model is its correlation with experimental data.[11] If experimental binding affinities (e.g., IC50 or Ki values) are available for a subset of the analogs, these can be plotted against the docking scores to assess the predictive power of the model.

Conclusion and Future Directions

In silico molecular docking is an indispensable tool in modern drug discovery, providing valuable insights into ligand-receptor interactions and guiding the design of novel therapeutic agents. This guide has outlined a comprehensive and scientifically rigorous workflow for the study of 2-Phenyl-1,3-thiazol-4-ol analogs. By adhering to these principles of meticulous preparation, robust simulation, and thorough validation, researchers can leverage the power of computational chemistry to accelerate their drug discovery efforts.

Future work in this area could involve the use of more advanced techniques such as molecular dynamics simulations to study the dynamic behavior of the ligand-protein complex and more accurately calculate binding free energies.[12][21]

References

-

ResearchGate. How is a docking result validated?. [Link]

-

ResearchGate. How to interprete and analyze molecular docking results?. [Link]

-

IT Medical Team. Enzyme Inhibitors: Strategies and Challenges in Drug Design. [Link]

-

CD ComputaBio. Enzyme Inhibitor Design. [Link]

-

YouTube. How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. [Link]

-

ResearchGate. Interpretation of Molecular docking results?. [Link]

-

ResearchGate. How to validate the molecular docking results ?. [Link]

-

The Scripps Research Institute. Tutorial – AutoDock Vina. [Link]

-

World Journal of Advanced Research and Reviews. In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. [Link]

-

PLOS. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. [Link]

-

PubMed Central. Computational design of a protein-based enzyme inhibitor. [Link]

-

YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

-

bio.tools. Chimera. [Link]

-

PubMed Central. A Guide to In Silico Drug Design. [Link]

-

YouTube. Autodock Vina Tutorial - Molecular Docking. [Link]

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

-

National Institutes of Health. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. [Link]

-

A Quick Introduction to Graphviz. A Quick Introduction to Graphviz. [Link]

-

YouTube. Protein 3D Structure Visualization and Analysis Using UCSF Chimera. [Link]

-

The Scripps Research Institute. Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

-

ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock. [Link]

-

Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. [Link]

-

YouTube. Graphviz workflow 1. [Link]

-

Molecular docking study of 2,4 disubstituted thiazole derivatives as antiulcer activity. [Link]

-

PubMed Central. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

-

YouTube. Graphviz tutorial. [Link]

-

Reddit. Need help with molecular docking results interpretation. [Link]

-

YouTube. ES114 Graphviz. [Link]

-

Graphviz. Graphviz. [Link]

-

ResearchGate. (PDF) In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. [Link]

-

PubMed Central. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. [Link]

-

National Institutes of Health. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. [Link]

-

National Institutes of Health. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. DESIGN, SYNTHESIS AND IN-SILICO STUDY OF NOVEL SERIES OF 2-PHENYL- 3-(5-SULFANYL-1,3,4-THIADIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE DERIVATIVES WITH POTENTIAL ANTI-TUBERCULAR ACTIVITY. [Link]

-

PubMed Central. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

ResearchGate. (PDF) Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. itmedicalteam.pl [itmedicalteam.pl]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UCSF Chimera Home Page [cgl.ucsf.edu]

- 14. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 15. cgl.ucsf.edu [cgl.ucsf.edu]

- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 17. dasher.wustl.edu [dasher.wustl.edu]

- 18. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

Tautomerism in 4-Hydroxythiazole Derivatives: A Guide to Characterization and Strategic Application in Drug Development

An In-depth Technical Guide for Researchers

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, integral to a multitude of pharmacologically active agents. Among its derivatives, the 4-hydroxythiazole scaffold presents a fascinating and often critical chemical behavior: tautomerism. This phenomenon, where a molecule exists in two or more interconvertible structural forms, profoundly influences its physicochemical properties, biological activity, and ultimately, its viability as a drug candidate. This guide provides a comprehensive exploration of tautomerism in 4-hydroxythiazole derivatives, moving from foundational principles to advanced analytical protocols and their strategic implications in drug discovery. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature to provide a trusted resource for researchers, scientists, and drug development professionals.

The Strategic Importance of Tautomerism in 4-Hydroxythiazole Scaffolds

The 4-hydroxythiazole moiety is a privileged structure found in numerous compounds with diverse biological activities.[1] Its significance, however, extends beyond its static structure. The ability of the proton on the hydroxyl group to migrate results in a dynamic equilibrium between different tautomeric forms. This is not a mere chemical curiosity; it is a pivotal factor that dictates a molecule's interaction with biological systems.

The predominant tautomeric forms for a 4-hydroxythiazole derivative are the enol form (4-hydroxythiazole) and the keto form (thiazol-4(5H)-one). Depending on the substitution pattern, other equilibria, such as thione-thiol tautomerism, may also be relevant.[2][3] The balance between these forms can dramatically alter key molecular properties:

-

Receptor Binding: Tautomers possess different shapes, hydrogen bond donor/acceptor patterns, and dipole moments. One tautomer may fit perfectly into a receptor's active site while another binds weakly or not at all.

-

Pharmacokinetics (ADME): Properties like solubility, lipophilicity (LogP), and membrane permeability are tautomer-dependent. A shift in the tautomeric equilibrium can change a compound from being readily absorbed to poorly bioavailable.[4]

-

Intellectual Property: A thorough understanding and characterization of tautomeric forms are essential for securing robust patent claims.

This guide will illuminate the factors governing this equilibrium and provide the technical means to characterize and, ultimately, leverage it.

The Theoretical Framework: Understanding the Equilibrium

Prototropic tautomerism in 4-hydroxythiazoles is primarily an equilibrium between the aromatic enol form and the non-aromatic keto form. The proton transfer occurs between the oxygen at position 4 and the nitrogen or carbon atom of the ring.

Caption: Primary keto-enol equilibrium in 4-hydroxythiazole derivatives.